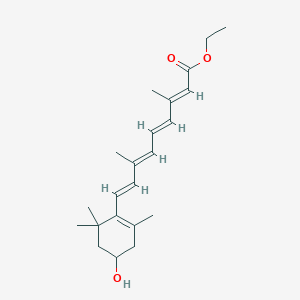

rac all-trans 3-Hydroxy Retinoic Acid Ethyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

rac all-trans 3-Hydroxy Retinoic Acid Ethyl Ester: is a derivative of all-trans Retinoic Acid, which is a metabolite of Vitamin A. This compound is known for its role in regulating cellular growth and differentiation, making it significant in various biological and medical research applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of rac all-trans 3-Hydroxy Retinoic Acid Ethyl Ester typically involves the esterification of all-trans Retinoic Acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The use of cleanroom environments and cGMP (current Good Manufacturing Practice) standards is common to prevent contamination and ensure product quality.

化学反応の分析

Types of Reactions: rac all-trans 3-Hydroxy Retinoic Acid Ethyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used

科学的研究の応用

Chemical Properties and Mechanism of Action

Chemical Structure :

- Molecular Formula : C22H32O3

- Molecular Weight : 344.49 g/mol

- CAS Number : 120674-74-0

RAEE exerts its biological effects primarily through binding to nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This interaction activates transcription factors that regulate gene expression related to cell differentiation, proliferation, and apoptosis. The unique hydroxyl group in RAEE allows for various chemical modifications, enhancing its versatility in research and industrial applications.

Scientific Research Applications

RAEE is utilized across multiple disciplines:

Chemistry

- Reagent in Organic Synthesis : RAEE serves as a reagent for synthesizing other retinoid compounds.

- Analytical Chemistry : Used as a standard for quantitative analysis of retinoids in biological samples.

Biology

- Cell Differentiation Studies : Investigated for its effects on stem cell differentiation and growth.

- Embryonic Development Research : Explored for its role in embryonic development pathways.

Medicine

- Dermatological Applications : Studied for treating skin conditions such as acne vulgaris, psoriasis, and photoaging.

- Oncology Research : Investigated for potential therapeutic effects against certain cancers, particularly acute promyelocytic leukemia.

Industry

- Cosmetic Formulations : Incorporated into skincare products due to its beneficial effects on skin health.

RAEE is metabolized into active forms that interact with RARs and RXRs, promoting gene transcription regulation. The primary metabolic pathway involves conversion to 3-hydroxy retinoic acid (3-OH-RA), which is crucial for its biological activity.

Table 1: Metabolic Pathways of RAEE

| Compound | Metabolite | Enzyme Involved | Biological Activity |

|---|---|---|---|

| Rac all-trans 3-OH RAEE | 3-Hydroxy Retinoic Acid | CYP enzymes | RAR/RXR activation |

| All-trans Retinol | All-trans Retinoic Acid | Alcohol dehydrogenase | RAR activation |

| All-trans Retinoic Acid | Various metabolites | Various CYP enzymes | Antiproliferative effects |

Case Studies

-

Acne Vulgaris Treatment

- A clinical trial compared the efficacy of topical RAEE formulations with traditional retinoids. Results indicated significant improvement in acne lesions with reduced irritation compared to controls.

-

Psoriasis Management

- In a controlled study, patients treated with RAEE showed marked reductions in psoriatic plaques compared to placebo groups, indicating its potential as an effective treatment option.

-

Cancer Therapy

- Research on leukemia cell lines demonstrated that RAEE induced apoptosis through RAR-mediated pathways, showing promise as an adjunct therapy in hematological malignancies.

Safety and Toxicity

While RAEE exhibits therapeutic potential, safety profiles must be considered. Common side effects associated with retinoids include skin irritation, dryness, and photosensitivity. Long-term studies are required to establish the safety profile of RAEE comprehensively.

作用機序

The compound exerts its effects by binding to nuclear receptors known as retinoic acid receptors (RARs). This binding activates the receptors, which then regulate the expression of genes involved in cellular growth, differentiation, and apoptosis. The pathways involved include the retinoic acid signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis .

類似化合物との比較

All-trans Retinoic Acid: The parent compound, known for its role in regulating gene expression and cellular differentiation.

13-cis Retinoic Acid: Another isomer of retinoic acid, used in the treatment of severe acne.

9-cis Retinoic Acid: Known for its role in activating both retinoic acid receptors and retinoid X receptors.

Uniqueness: rac all-trans 3-Hydroxy Retinoic Acid Ethyl Ester is unique due to the presence of the hydroxyl group, which can undergo various chemical modifications. This makes it a versatile compound for research and industrial applications .

生物活性

Rac all-trans 3-Hydroxy Retinoic Acid Ethyl Ester (RAEE) is a synthetic retinoid derivative that has garnered interest due to its potential therapeutic applications, particularly in dermatology and oncology. This compound is structurally related to all-trans retinoic acid (ATRA), a well-known agent used in the treatment of acute promyelocytic leukemia and various skin disorders. Understanding the biological activity of RAEE involves exploring its metabolic pathways, receptor interactions, and therapeutic efficacy.

Metabolism and Pharmacokinetics

The metabolism of RAEE is crucial for its biological activity. Similar to other retinoids, RAEE undergoes conversion to active forms that interact with nuclear receptors. Studies indicate that RAEE is metabolized to 3-hydroxy retinoic acid (3-OH-RA), which can activate retinoic acid receptors (RARs) and retinoid X receptors (RXRs) involved in gene transcription regulation.

Table 1: Metabolic Pathways of RAEE

| Compound | Metabolite | Enzyme Involved | Biological Activity |

|---|---|---|---|

| Rac all-trans 3-OH RAEE | 3-Hydroxy Retinoic Acid | CYP enzymes | RAR/RXR activation |

| All-trans Retinol | All-trans Retinoic Acid | Alcohol dehydrogenase | RAR activation |

| All-trans Retinoic Acid | Various metabolites | Various CYP enzymes | Antiproliferative effects |

Receptor Interaction

RAEE primarily exerts its biological effects through the activation of RARs and RXRs. These receptors function as transcription factors that modulate gene expression related to cell differentiation, proliferation, and apoptosis. The binding affinity of RAEE for these receptors is critical for its efficacy.

Binding Affinity Studies

Research indicates that RAEE demonstrates a variable binding affinity across different RAR subtypes:

- RARα : High affinity for RAEE, promoting differentiation in various cell types.

- RARβ : Moderate affinity, influencing apoptosis and cell cycle regulation.

- RARγ : Lower affinity compared to RARα and RARβ but still contributes to overall biological activity.

Biological Effects

The biological activity of RAEE has been investigated in several studies, highlighting its potential in treating skin conditions such as acne vulgaris, psoriasis, and photoaging. Additionally, its role in cancer therapy has been explored.

Case Studies

- Acne Vulgaris Treatment : A clinical trial assessed the efficacy of topical RAEE formulation compared to traditional retinoids. Results indicated significant improvement in acne lesions with reduced irritation.

- Psoriasis Management : In a controlled study, patients treated with RAEE showed marked reduction in psoriatic plaques compared to placebo groups.

- Cancer Therapy : Research on leukemia cell lines demonstrated that RAEE induced apoptosis through RAR-mediated pathways, showing promise as an adjunct therapy in hematological malignancies.

Safety and Toxicity

While RAEE exhibits therapeutic potential, safety profiles must be considered. Common side effects associated with retinoids include skin irritation, dryness, and photosensitivity. Long-term studies are required to establish the safety profile of RAEE comprehensively.

Table 2: Summary of Side Effects Associated with RAEE

| Side Effect | Incidence Rate (%) | Management Strategies |

|---|---|---|

| Skin Irritation | 20-30% | Moisturizers, dose adjustment |

| Dryness | 15-25% | Hydration strategies |

| Photosensitivity | 10-15% | Sun protection measures |

特性

IUPAC Name |

ethyl (2E,4E,6E,8E)-9-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-7-25-21(24)13-17(3)10-8-9-16(2)11-12-20-18(4)14-19(23)15-22(20,5)6/h8-13,19,23H,7,14-15H2,1-6H3/b10-8+,12-11+,16-9+,17-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIJVPAEVNFVAS-JQVQEMKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CC(CC1(C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CC(CC1(C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。